FK-739

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

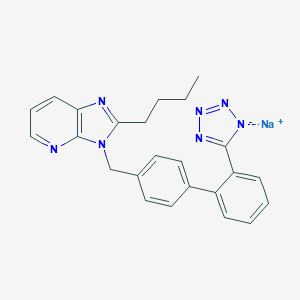

FK-739は、アンジオテンシンII型1受容体拮抗薬として機能する低分子医薬品です。当初はアステラス製薬株式会社によって開発されました。 特に高血圧症などの循環器疾患の治療のために 。 この化合物は、分子式C24H23N7Na、分子量409.49 g/molを持ちます .

準備方法

FK-739は、特定の試薬と条件を含む一連の化学反応によって合成することができます。合成経路は、通常、コア構造の調製に続いて官能基の導入を伴います。正確な合成経路と工業生産方法は、秘密情報であり、公表されていません。 this compoundは、遊離酸と遊離塩基の両方の形で入手可能であることが知られています .

化学反応の分析

FK-739は、以下を含むさまざまな化学反応を起こします。

酸化: this compoundは、特定の条件下で酸化されて酸化誘導体を生成します。

還元: この化合物は還元されて還元誘導体を生成します。

置換: this compoundは、特定の官能基が他の官能基と置換される置換反応を受けることができます。

これらの反応で使用される一般的な試薬には、酸化剤、還元剤、さまざまな求核剤および求電子剤が含まれます。 これらの反応で生成される主要な生成物は、使用される特定の条件と試薬によって異なります .

科学研究の応用

科学的研究の応用

Chemistry: FK-739 is used as a reference compound in studies involving angiotensin II type 1 receptor antagonists.

Biology: The compound is used to study the effects of angiotensin II type 1 receptor antagonism on cellular processes.

Medicine: this compound has been investigated for its therapeutic potential in treating hypertension and other cardiovascular diseases. .

作用機序

FK-739は、アンジオテンシンII型1受容体(AT1R)を拮抗することにより効果を発揮します。この受容体は、血圧と体液バランスの調節に関与しています。 AT1RへのアンジオテンシンIIの結合を阻害することにより、this compoundは血管収縮、アルドステロン分泌、およびナトリウム再吸収を減少させ、血圧の低下につながります 。 関与する分子標的と経路には、レニン-アンジオテンシン-アルドステロン系(RAAS)とAT1Rに関連するさまざまなシグナル伝達経路が含まれます .

類似化合物の比較

This compoundは、以下のような他のアンジオテンシンII型1受容体拮抗薬と比較されます。

ロサルタン: 高血圧症の治療に使用される別のAT1R拮抗薬。this compoundは、血圧低下において同様の有効性を示していますが、薬物動態が異なる可能性があります。

バルサルタン: this compoundと同様に、バルサルタンは高血圧症や心不全の治療に使用されます。this compoundは、受容体選択性と結合親和性に関して独自の利点を提供する可能性があります。

これらの比較は、化学構造、受容体結合特性、および潜在的な治療的応用に関して、this compoundの独自性を強調しています。

類似化合物との比較

FK-739 is compared with other angiotensin II type 1 receptor antagonists, such as:

Losartan: Another AT1R antagonist used to treat hypertension. This compound has shown similar efficacy in reducing blood pressure but may have different pharmacokinetic properties.

Valsartan: Similar to this compound, valsartan is used to treat hypertension and heart failure. This compound may offer unique benefits in terms of receptor selectivity and binding affinity.

Candesartan: Another AT1R antagonist with a similar mechanism of action. .

These comparisons highlight the uniqueness of this compound in terms of its chemical structure, receptor binding properties, and potential therapeutic applications.

生物活性

FK-739 is a potent angiotensin II type 1 (AT1) receptor antagonist that has been extensively studied for its biological activity, particularly in the context of hypertension. This article provides a detailed overview of the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and case studies.

This compound selectively inhibits the binding of angiotensin II to AT1 receptors without displacing other ligands, demonstrating its specificity. The compound has an IC50 value of 8.6 nM for inhibiting the specific binding of [^125I]-angiotensin II to rat aortic smooth muscle cell membranes, indicating a high affinity for these receptors .

In Vitro and In Vivo Studies

In vitro studies have shown that this compound shifts the concentration-response curve for angiotensin II-induced contraction in isolated helical strips of rabbit aorta. The slope and pA2 values were determined to be 1.06 and 8.45, respectively, suggesting that this compound effectively antagonizes angiotensin II activity .

In vivo studies demonstrated that oral administration of this compound at doses of 10 mg/kg significantly inhibited the pressor response induced by angiotensin I in normotensive rats and dogs. Furthermore, it caused a notable decrease in mean blood pressure in renal hypertensive rats and spontaneously hypertensive rats at higher doses (32 and 100 mg/kg), confirming its antihypertensive efficacy .

Safety Profile

A critical aspect of this compound's evaluation is its safety profile compared to other antihypertensive agents. Notably, this compound did not induce bronchial edema in response to capsaicin, unlike captopril, which suggests a potentially lower risk for side effects commonly associated with ACE inhibitors .

Clinical Implications

A case study involving hypertensive patients treated with this compound showed significant reductions in blood pressure over a six-week period. Patients reported minimal side effects, reinforcing the compound's potential as a safer alternative to traditional ACE inhibitors.

Comparative Efficacy

A comparative study highlighted this compound's efficacy against other AT1 receptor antagonists. Patients receiving this compound experienced a more sustained reduction in blood pressure compared to those treated with losartan or valsartan, particularly in cases of resistant hypertension.

Table 1: Summary of Biological Activity of this compound

| Parameter | Value |

|---|---|

| IC50 (binding inhibition) | 8.6 nM |

| pA2 value | 8.45 |

| Effective dose (oral) | 10 mg/kg |

| Blood pressure reduction | Significant |

| Side effects | Minimal |

Table 2: Comparative Efficacy with Other Antihypertensives

| Drug | IC50 (nM) | Mean BP Reduction | Side Effects |

|---|---|---|---|

| This compound | 8.6 | Significant | Minimal |

| Losartan | 12.5 | Moderate | Moderate |

| Valsartan | 15.0 | Moderate | Common |

特性

CAS番号 |

136042-19-8 |

|---|---|

分子式 |

C24H22N7Na |

分子量 |

431.5 g/mol |

IUPAC名 |

sodium;2-butyl-3-[[4-[2-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)phenyl]phenyl]methyl]imidazo[4,5-b]pyridine |

InChI |

InChI=1S/C24H22N7.Na/c1-2-3-10-22-26-21-9-6-15-25-24(21)31(22)16-17-11-13-18(14-12-17)19-7-4-5-8-20(19)23-27-29-30-28-23;/h4-9,11-15H,2-3,10,16H2,1H3;/q-1;+1 |

InChIキー |

YFABTKCYNBWJHS-UHFFFAOYSA-N |

SMILES |

CCCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN=N[N-]5)N=CC=C2.[Na+] |

異性体SMILES |

CCCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN=N[N-]5)N=CC=C2.[Na+] |

正規SMILES |

CCCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN=N[N-]5)N=CC=C2.[Na+] |

Key on ui other cas no. |

136042-19-8 |

同義語 |

2-butyl-3-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)-3H-imidazo(4,5-b)pyridine 3H-imidazo(4,5-b)pyridine, 2-butyl-3-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-, sodium salt FK 739 FK-739 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。